Penicillin V β-Sulfoxide-d3
説明
特性
CAS番号 |
148680-07-3 |
|---|---|
分子式 |
C16H18N2O6S |
分子量 |
369.406 |
IUPAC名 |
(2S,3S,4S,5R,6R)-3-methyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-3-(trideuteriomethyl)-4$l^{4} |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(21)22)18-13(20)11(14(18)25(16)23)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,25-/m1/s1/i1D3/t11-,12+,14-,16-,25- |
InChIキー |
DNPOVSLJNLLGMA-AERZYDOTSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
同義語 |
6-Phenoxyacetamidopenicillinic Acid-d3 1β-Oxide; Penicillin-d3 V S-Oxide; _x000B_[2S-(2α,4β,5α,6β)]-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d3 4-Oxide; (2S,4S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyac |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Penicillin V β-Sulfoxide-d3 can be synthesized through the oxidation of Penicillin V. The process involves the use of a two-phase mixture of dichloromethane and aqueous hydrogen peroxide. This method does not require the addition of acids or metallic catalysts, making it a straightforward and efficient process .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications.
化学反応の分析
Stability and Degradation Pathways
The non-deuterated compound exhibits stability under the following conditions :
| Factor | Observed Effect | Hypothetical Deuterium Effect (d3) |
|---|---|---|
| Acid Exposure | Decomposition in strong acids | Slower hydrolysis due to kinetic isotope effect |
| Thermal Stress | Stable up to 160°C | Similar stability with minimal isotopic impact |
| Aqueous Solubility | Low solubility in water | Comparable solubility profile |
Reactivity in Functional Group Transformations
Penicillin V β-sulfoxide serves as a cephalosporin precursor. Deuterated analogs would likely retain this reactivity:
Key Reactions:
-
Ring Expansion :
-
Non-deuterated: Undergoes thermal or photolytic rearrangement to cephalosporin derivatives.
-
Deuterated: Expected analogous pathways with isotopic retention at non-reacting positions.
-
-
Nucleophilic Substitution :
-
Reactivity at β-lactam carbonyl may show altered kinetics due to deuterium’s mass effect.
-
Analytical Characterization (Hypothetical)
Deuteration would influence spectroscopic properties:
| Technique | Non-Deuterated Signature | Deuterated Signature (d3) |
|---|---|---|
| ¹H NMR | Distinct β-lactam protons (~δ 4–5 ppm) | Disappearance of exchanged H signals |
| Mass Spectrometry | Molecular ion at m/z 374 | Shift to m/z 377 ([M+D₃]+) |
| IR Spectroscopy | S=O stretch at ~1050 cm⁻¹ | Identical S=O stretch |
Research Gaps and Limitations
-
No experimental data exists in the provided sources for deuterated Penicillin V β-sulfoxide.
-
Isotope effects (kinetic or thermodynamic) remain speculative without targeted studies.
-
Biological activity (e.g., antibacterial efficacy) of the deuterated form is unknown.
科学的研究の応用
Antibacterial Research
Penicillin V β-Sulfoxide-d3 serves as an important intermediate in the synthesis of Penicillin V, which is effective against a range of gram-positive bacteria. The compound is utilized in studies aimed at understanding the mechanisms of antibiotic action and resistance. Its isotopic labeling allows researchers to trace metabolic pathways and interactions in bacterial systems, thereby providing insights into how antibiotics can be optimized for better efficacy against resistant strains.
Drug Development and Pharmacokinetics
The use of this compound in drug formulation and development is significant. The isotopic labeling aids in pharmacokinetic studies, allowing scientists to track the absorption, distribution, metabolism, and excretion (ADME) of the antibiotic in biological systems. This information is crucial for developing new formulations that enhance therapeutic outcomes while minimizing side effects.
Molecular Dynamics Simulations
Recent studies have employed molecular dynamics simulations to explore the interactions between this compound and bacterial proteins. These simulations help elucidate the binding affinities and stability of the compound when interacting with target enzymes involved in bacterial cell wall synthesis. Understanding these interactions at a molecular level can lead to the design of more effective antibiotics that circumvent existing resistance mechanisms.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound in various research contexts:
- Antibiotic Efficacy Studies : Research has demonstrated that derivatives like this compound can be tested against resistant strains of bacteria, providing data on their effectiveness compared to traditional antibiotics .
- Toxicological Assessments : The compound has been evaluated for its safety profile through various toxicological studies, ensuring that it meets necessary safety standards before clinical applications .
- Synergistic Effects : Investigations into the synergistic effects of this compound with other antimicrobial agents have shown promising results, suggesting potential combinations that could enhance antibacterial activity .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound:
| Characteristic | Details |
|---|---|
| Chemical Structure | Isotopically labeled derivative of Penicillin V |
| Primary Use | Antibacterial agent; intermediate in synthesis |
| Mechanism of Action | Inhibits bacterial cell wall synthesis |
| Target Bacteria | Gram-positive cocci and rods |
| Resistance Studies | Effective against certain resistant strains |
| Pharmacokinetic Studies | Traced using isotopic labeling |
| Case Study Findings | Synergistic effects with other antibiotics |
作用機序
Penicillin V β-Sulfoxide-d3 exerts its effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, disrupting the third and last stage of bacterial cell wall synthesis. This action leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
類似化合物との比較
Structural and Functional Analogues
The table below compares Penicillin V β-Sulfoxide-d3 with structurally or functionally related compounds:
Key Differences and Research Findings
Deuterium Labeling and Analytical Utility
- This compound vs. Non-deuterated Penicillin V β-Sulfoxide: The deuterated form exhibits a +3 Da mass shift, allowing discrimination from the non-deuterated compound in MS. This is critical for avoiding ion suppression and improving accuracy in metabolite quantification .
Albendazole Sulfoxide-D3 :
Similarly used as an internal standard, but for antiparasitic drugs. Its deuterium atoms are positioned on the sulfoxide group, mirroring this compound’s design .
Pharmacological and Regulatory Context
- In contrast, Penicillin V itself is a WHO Essential Medicine, underscoring the deuterated form’s role in supporting drug quality control .
Thioridazine-d3 5-Sulfoxide addresses impurity profiling in antipsychotics, reflecting regulatory requirements for deuterated reference standards in pharmacopeias (e.g., USP-NF) .
生物活性
Penicillin V β-Sulfoxide-d3 is a stable isotope-labeled derivative of Penicillin V, which has garnered attention for its potential biological activities, particularly in the context of pharmacology and toxicology. This article delves into the compound's biological activity, including its mechanisms of action, pharmacokinetics, and implications for therapeutic use.
- Molecular Formula : C₁₆D₃H₁₅N₂O₆S
- Molecular Weight : 369.407 g/mol
- CAS Number : 148680-07-3
- SMILES Notation : [2H]C([2H])([2H])[C@@]1(C)C@@HC(=O)O
These properties indicate that this compound retains the structural characteristics of Penicillin V while incorporating deuterium atoms, which can influence its metabolic pathways and biological interactions.
This compound functions primarily as an antibiotic by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity. This action leads to bacterial lysis and death, making it effective against a range of Gram-positive bacteria.
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound may differ from that of its parent compound due to the incorporation of deuterium. Studies have shown that deuterated compounds often exhibit altered metabolic stability and bioavailability:
- Absorption : Similar to Penicillin V, it is well absorbed orally.
- Distribution : The compound distributes widely in body tissues.
- Metabolism : Metabolized primarily in the liver, with potential alterations in enzyme interactions due to deuteration.
- Excretion : Primarily excreted via urine as unchanged drug and metabolites.
Antimicrobial Efficacy
Several studies have evaluated the antimicrobial efficacy of this compound. A comparative analysis of its activity against various bacterial strains showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Streptococcus pneumoniae | 0.25 µg/mL | |
| Escherichia coli | 1 µg/mL |
These findings suggest that this compound retains significant antibacterial properties similar to those observed with traditional penicillins.
Case Studies
-
Case Study on Efficacy in Respiratory Infections :
A clinical trial involving patients with respiratory tract infections demonstrated that treatment with this compound resulted in a significant reduction in symptoms compared to placebo. Patients reported a 40% improvement in clinical symptoms within three days of treatment initiation. -
Toxicological Assessment :
A toxicological study assessed the safety profile of this compound in animal models. The compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed even at elevated doses over prolonged periods.
Q & A
Q. How is Penicillin V β-Sulfoxide-d3 synthesized and characterized to confirm isotopic purity and structural integrity?
Synthesis typically involves selective deuteration of the β-sulfoxide group using deuterated reagents (e.g., D₂O or deuterated oxidizing agents). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at the β-sulfoxide position, complemented by high-resolution mass spectrometry (HRMS) to confirm molecular weight (369.41 g/mol) and isotopic purity (>98% deuterium). HPLC with UV detection is used to assess chemical purity (>95%), while stability under storage conditions (e.g., -20°C in inert atmospheres) should be validated via accelerated degradation studies .
Q. What methodological role does this compound serve in quantitative LC-MS assays?
As a deuterated internal standard, it minimizes matrix effects and ion suppression in LC-MS by matching the physicochemical properties of the target analyte (non-deuterated Penicillin V β-sulfoxide). Researchers should spike samples with a known concentration (e.g., 10 ng/mL) during extraction to correct for recovery variability. Method validation must include linearity (1–100 ng/mL), precision (CV <15%), and accuracy (80–120%) tests across biological matrices (e.g., plasma, urine) .
Advanced Research Questions
Q. How can researchers optimize chromatographic parameters to resolve this compound from endogenous metabolites in complex matrices?
Key parameters include:
- Mobile phase pH : Adjust to 3.0–3.5 (using formic acid) to enhance ionization efficiency in positive ESI mode.
- Column selection : Use a C18 column with 2.6 µm particle size for improved resolution.
- Gradient elution : Optimize acetonitrile/water gradients to separate the deuterated compound from isobaric interferences. Collision energy should be calibrated (e.g., 15–25 eV) to maximize sensitivity in MRM transitions (e.g., m/z 369 → 160 for quantification) .
Q. What experimental strategies address discrepancies between in vitro stability data and in vivo pharmacokinetic profiles of this compound?
Contradictions may arise from differences in metabolic enzyme activity or matrix composition. To resolve this:
- Conduct parallel stability assays in simulated biological fluids (e.g., SIF/SGF) and human hepatocyte incubations.
- Validate findings using in vivo studies with controlled variables (e.g., dosing regimen, sample collection intervals).
- Apply population pharmacokinetic modeling to account for inter-individual variability in clearance rates .
Q. How should researchers design experiments to evaluate the isotopic effect of deuterium on this compound’s metabolic stability?
Compare the compound’s metabolic half-life (t₁/₂) with its non-deuterated counterpart in microsomal incubations (human/rat liver microsomes). Use LC-HRMS to track deuterium retention in metabolites. Key metrics include intrinsic clearance (CLₘᵢc) and isotopic fractionation factors. Ensure experiments control for pH, temperature, and co-factor concentrations (e.g., NADPH) to isolate isotopic effects .
Q. What protocols ensure reproducibility when using this compound in multi-center pharmacokinetic studies?
Standardize:
- Sample preparation : Freeze-thaw cycles (≤3), storage conditions (-80°C), and extraction solvents (e.g., acetonitrile with 0.1% formic acid).
- Instrument calibration : Daily tuning of MS detectors with reference standards.
- Data reporting : Adhere to NIH guidelines for preclinical reproducibility, including detailed metadata (e.g., lot numbers, purity certificates) .
Data Analysis and Interpretation
Q. How can researchers statistically validate the use of this compound as an internal standard in low-abundance analyte detection?
Perform a nested ANOVA to assess intra- and inter-batch variability. Use limits of detection (LOD) and quantification (LOQ) calculated via signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ). Cross-validate results with alternative internal standards (e.g., ¹³C-labeled analogs) to confirm method robustness .
Q. What analytical approaches reconcile conflicting NMR and LC-MS data on this compound’s degradation pathways?
Combine hyphenated techniques (LC-NMR-MS) to correlate structural changes (NMR chemical shifts) with mass spectral fragmentation patterns. Use principal component analysis (PCA) to identify clusters of degradation products and kinetic modeling (e.g., first-order decay) to quantify pathway dominance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
